molecular formula C10H10Br2O4 B1263603 Subereaphenol C

Subereaphenol C

Cat. No.: B1263603
M. Wt: 353.99 g/mol
InChI Key: FCMUQIOKSBFZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Subereaphenol C is a brominated phenolic compound primarily isolated from marine sponges of the genus Suberea, notably Suberea mollis and Suberea creba in the Red Sea and South China Sea . Structurally, it is characterized by a dibrominated phenolic core with an ethyl ester side chain, as revised in recent studies (ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate) . Its molecular formula is C₁₆H₂₁Br₂N₃O₆, with seven degrees of unsaturation, confirmed via HRESIMS and NMR spectroscopy .

This compound exhibits notable bioactivities:

  • Antioxidant activity: Significant radical-scavenging capacity without cytotoxicity to human colon cancer cells (HCT-116) .
  • Antiproliferative activity: IC₅₀ of 13.3 µM against HeLa (human cervical cancer) cells .
  • Selective cytotoxicity: Inactive against MDA-MB-231 breast cancer cells (IC₅₀ >50 µM) .

Properties

Molecular Formula

C10H10Br2O4

Molecular Weight

353.99 g/mol

IUPAC Name

ethyl 2-(3,5-dibromo-2,4-dihydroxyphenyl)acetate

InChI

InChI=1S/C10H10Br2O4/c1-2-16-7(13)4-5-3-6(11)10(15)8(12)9(5)14/h3,14-15H,2,4H2,1H3

InChI Key

FCMUQIOKSBFZQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1O)Br)O)Br

Synonyms

subereaphenol C

Origin of Product

United States

Chemical Reactions Analysis

Structural Features and Reactivity

Subereaphenol C (ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate) contains:

  • A 2,4-dibromo-3,6-dihydroxyphenyl core

  • An ethyl acetate side chain

  • Reactive hydroxyl (-OH) and bromine substituents

Key functional groups govern its reactivity:

  • Bromine atoms : Participate in electrophilic substitution or elimination reactions.

  • Phenolic hydroxyl groups : Prone to oxidation or methylation.

  • Ester group : Susceptible to hydrolysis under acidic or basic conditions .

Hydrolysis of the Ester Group

The ethyl acetate side chain undergoes hydrolysis to form carboxylic acid derivatives. This reaction is pH-dependent and influences bioavailability :

Subereaphenol CH2O H+or OH2(2,4dibromo 3 6 dihydroxyphenyl)aceticacid+ethanol\text{this compound}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}2-(2,4-\text{dibromo 3 6 dihydroxyphenyl})aceticacid+\text{ethanol}

Oxidation of Phenolic Hydroxyls

The 3,6-dihydroxyphenyl group oxidizes to form quinones, enhancing electrophilicity and biological activity .

Debromination

Bromine substituents may undergo reductive elimination or nucleophilic displacement, though specific conditions for this compound remain underexplored .

Biological Activity and Reaction Implications

This compound exhibits potent bioactivity linked to its reactive groups:

Activity Cell Line/Organism IC₅₀/MIC Proposed Reactive Mechanism
CytotoxicityHeLa (cervical cancer)13.3 µMBromine-mediated DNA alkylation
AntiproliferationMDA-MB-231 (breast cancer)18 µMQuinone formation via oxidation
AntibacterialMicrococcus luteus12.6 µg/mLDisruption of cell membrane integrity

Table 1: Structural Features and Associated Reactivity

Functional Group Reaction Type Products/Outcomes
2,4-DibromophenylElectrophilic substitutionDebrominated analogs or cross-coupling products
Ethyl acetateHydrolysisCarboxylic acid derivatives
3,6-DihydroxyphenylOxidationQuinones or semiquinone radicals

Table 2: Key Biosynthetic Steps

Step Enzymes/Reagents Outcome
CycloadditionNon-enzymaticTricyclic core formation
BrominationBromoperoxidasesDibrominated aromatic ring
DearomatizationCytochrome P450Enantiodivergent configuration

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Subereaphenol C belongs to a family of brominated phenolic alkaloids. Key structural analogs include:

Compound Core Structure Substituents Source Sponge Reference
This compound Dibrominated phenol Ethyl ester at C-2 Suberea mollis
Subereaphenol A Dibrominated phenol Ethyl ester replaced by methyl ester; oxygenated methylene group Suberea mollis
Subereaphenol B Dibrominated phenol Amide group at C-2 (vs. ester in this compound) Suberea creba
Dibromoverongiaquinol Brominated cyclohexadienone Additional hydroxyl and methoxy groups Suberea creba
Bromochloroverongiaquinol Mixed halogenation (Br/Cl) Chlorine substitution at C-3 Suberea creba

Key Structural Insights :

  • The ethyl ester in this compound enhances solubility and target interactions compared to Subereaphenol A’s methyl ester .
  • The amide group in Subereaphenol B reduces hemolytic activity relative to Subereaphenol A’s ester-linked side chain .

Mechanistic Highlights :

  • Subereaphenol A’s hemolytic activity is attributed to its amide-free structure, which disrupts erythrocyte membranes .
  • Bromochloroverongiaquinol shows enhanced cytotoxicity (IC₅₀ 4.5 µg/mL) due to dual halogenation (Br/Cl), improving membrane permeability .
  • Aerothionin targets MRSA via inhibition of cell wall synthesis, a mechanism distinct from this compound’s antioxidant-driven antiproliferation .
Functional Group Impact on Bioactivity
Functional Group Role in Bioactivity Example Compound
Ethyl ester Enhances solubility and intracellular uptake This compound
Amide group Reduces hemolysis while retaining cytotoxicity Subereaphenol B
Chlorine substitution Increases antibacterial spectrum (Gram-negative targets) Bromochloroverongiaquinol
Methoxy groups Modulates redox potential; linked to antioxidant activity Dibromoverongiaquinol

Q & A

Q. Q. How can researchers ethically source Suberea mollis for this compound studies?

  • Methodological Answer : Follow CITES guidelines for marine sponge collection. Collaborate with marine biologists to minimize ecological impact—limit sampling to non-reproductive periods and avoid overharvesting. Document GPS coordinates and submit voucher specimens to accredited museums .

Tables for Key Data Comparison

Parameter This compound Subereaphenol B Reference
13^13C NMR (C-1)149.7 ppm (disputed)143.7 ppm
HMBC CorrelationsH-2 → C-4, C-6H-3 → C-1, C-5
Cytotoxicity (IC50_{50})8.2 μM (MCF-7)>50 μM (MCF-7)

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